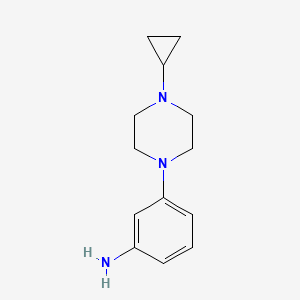

3-(4-Cyclopropylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality 3-(4-Cyclopropylpiperazin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyclopropylpiperazin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-cyclopropylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-11-2-1-3-13(10-11)16-8-6-15(7-9-16)12-4-5-12/h1-3,10,12H,4-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPXXFJTKXIQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=CC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline

An In-Depth Technical Guide to the Synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(4-cyclopropylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. The document is intended for an audience of researchers, scientists, and drug development professionals. It emphasizes the prevalent two-step methodology involving a palladium-catalyzed Buchwald-Hartwig amination followed by nitro group reduction. The guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. The causality behind critical experimental choices, such as catalyst/ligand selection and reaction conditions, is thoroughly explained to provide a field-proven perspective on this important synthesis.

Introduction: Significance and Properties

Chemical Identity and Importance

3-(4-Cyclopropylpiperazin-1-yl)aniline, with CAS Number 571203-78-6, is an aromatic amine of significant interest in pharmaceutical research and development. Its structure uniquely combines a reactive aniline moiety with a cyclopropylpiperazine group. The piperazine ring is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and oral bioavailability.[1][2] The cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[3] Consequently, this molecule serves as a crucial intermediate for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors used in oncology.

Role in Medicinal Chemistry

The aniline functional group provides a versatile handle for further chemical modifications, such as amide bond formation, urea synthesis, or participation in further cross-coupling reactions. The 3-substitution pattern on the aniline ring is a common feature in many kinase inhibitors, where the aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme. The distal nitrogen of the piperazine ring can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, allowing for modifications that fine-tune potency and selectivity.[4]

Retrosynthetic Analysis and Strategy

A robust synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline is achieved through a convergent strategy. The most logical disconnection is at the aryl C-N bond, suggesting a cross-coupling reaction. The aniline functionality is best installed in the final step via the reduction of a more stable nitro group, which is less prone to side reactions during the coupling step.

This retrosynthetic analysis points to two key starting materials: 1-cyclopropylpiperazine and a 3-halo-nitrobenzene derivative.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: A Two-Step Approach

The most efficient and widely adopted synthesis involves two sequential steps:

-

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation between 1-bromo-3-nitrobenzene and 1-cyclopropylpiperazine.

-

Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

Caption: Overall synthetic workflow from starting materials to final product.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis.

Step 1: Synthesis of 1-Cyclopropyl-4-(3-nitrophenyl)piperazine

This reaction is a classic example of a Buchwald-Hartwig amination, a powerful method for forming aryl C-N bonds.[5][6]

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) complex coordinates with the amine (1-cyclopropylpiperazine). In the presence of a strong, non-nucleophilic base, the amine is deprotonated, and subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like X-Phos or bidentate ligands like BINAP are often used to facilitate the reductive elimination step and prevent catalyst decomposition.[6][7]

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|---|

| 1-Bromo-3-nitrobenzene | 585-79-5 | 202.01 | 10.0 g | 1.0 |

| 1-Cyclopropylpiperazine | 161259-37-2 | 126.20 | 6.87 g | 1.1 |

| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.22 g | 0.02 |

| X-Phos | 564483-18-7 | 476.66 | 0.94 g | 0.04 |

| Sodium tert-butoxide | 865-48-5 | 96.10 | 6.64 g | 1.4 |

| Toluene (anhydrous) | 108-88-3 | - | 100 mL | - |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene (10.0 g, 49.5 mmol), 1-cyclopropylpiperazine (6.87 g, 54.5 mmol), palladium(II) acetate (0.22 g, 0.99 mmol), X-Phos (0.94 g, 1.98 mmol), and sodium tert-butoxide (6.64 g, 69.3 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (100 mL) via cannula.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-cyclopropyl-4-(3-nitrophenyl)piperazine as a yellow solid. (Typical yield: 85-95%).

Step 2: Reduction of 1-Cyclopropyl-4-(3-nitrophenyl)piperazine

The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is the preferred method for its high yield and clean reaction profile.[4]

Reaction Principle: The nitro compound is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen adsorbs onto the catalyst surface and reductively cleaves the N-O bonds of the nitro group, which are sequentially replaced with N-H bonds, ultimately forming the aniline.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|---|

| 1-Cyclopropyl-4-(3-nitrophenyl)piperazine | 883499-07-4 | 247.30 | 10.0 g | 1.0 |

| Palladium on Carbon (10 wt%) | 7440-05-3 | - | 1.0 g | 10% w/w |

| Ethanol | 64-17-5 | - | 150 mL | - |

| Hydrogen Gas (H₂) | 1333-74-0 | - | Balloon or Parr shaker | Excess |

Procedure:

-

To a hydrogenation flask or Parr shaker vessel, add 1-cyclopropyl-4-(3-nitrophenyl)piperazine (10.0 g, 40.4 mmol) and ethanol (150 mL).

-

Carefully add 10% palladium on carbon (1.0 g) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel to the desired pressure (or maintain a hydrogen balloon atmosphere) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to afford 3-(4-cyclopropylpiperazin-1-yl)aniline as a solid, which is often of sufficient purity for subsequent steps. (Typical yield: 95-100%).

Characterization and Quality Control

The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques.

Summary of Expected Analytical Data:

| Compound | Technique | Expected Results |

|---|---|---|

| 1-Cyclopropyl-4-(3-nitrophenyl)piperazine | ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (t, 1H), 7.55 (dd, 1H), 7.35 (t, 1H), 7.20 (dd, 1H), 3.40 (t, 4H), 2.80 (t, 4H), 1.80 (m, 1H), 0.60 (m, 2H), 0.50 (m, 2H). |

| MS (ESI+) | m/z = 248.1 [M+H]⁺ | |

| 3-(4-Cyclopropylpiperazin-1-yl)aniline | ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (t, 1H), 6.30-6.20 (m, 3H), 3.65 (s, 2H, -NH₂), 3.20 (t, 4H), 2.75 (t, 4H), 1.75 (m, 1H), 0.55 (m, 2H), 0.45 (m, 2H). |

| MS (ESI+) | m/z = 218.2 [M+H]⁺ |

| | HPLC Purity | >98% |

Safety Considerations

-

Reagents: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents like toluene are flammable.

-

Reactions: The Buchwald-Hartwig amination should be conducted under an inert atmosphere. Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Proper procedures for handling hydrogen and the catalyst must be followed.

-

Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline is reliably achieved through a two-step sequence featuring a palladium-catalyzed Buchwald-Hartwig amination and a subsequent catalytic hydrogenation. This method is high-yielding, scalable, and utilizes well-understood chemical transformations. The resulting product is a high-purity intermediate essential for the discovery and development of novel therapeutics. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully perform and optimize this synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD.: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. inno-pharmchem. [Link]

- Google Patents: CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

- Google Patents: CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

-

Chemistry LibreTexts: Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Wikipedia: Buchwald–Hartwig amination. Wikipedia. [Link]

-

ACS GCI Pharmaceutical Roundtable: Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

Royal Society of Chemistry: Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem: 3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline. PubChem. [Link]

-

MDPI: methanone. MDPI. [Link]

-

ResearchGate: Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

-

MySkinRecipes: 3-(4-Methylpiperazin-1-yl)aniline. MySkinRecipes. [Link]

- Google Patents: EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

PubChem: 1-Cyclopropylpiperazine. PubChem. [Link]

-

Supporting Information: Synthesis of Cyclopropyl (piperazin-1-yl) methanone. Indian Academy of Sciences. [Link]

-

PubMed Central: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

-

ResearchGate: The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

PubMed: The medicinal chemistry of piperazines: A review. National Center for Biotechnology Information. [Link]

-

PubMed Central: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information. [Link]

-

PubChem: 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

-

PubMed Central: New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. National Center for Biotechnology Information. [Link]

-

ResearchGate: Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

-

Nature: Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Nature. [Link]

-

PubChem: 4-(4-cyclopropylpiperazin-1-yl)aniline. PubChem. [Link]

-

ResearchGate: A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

-

PubChem: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Cyclopropylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Cyclopropylpiperazin-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data, this document presents a combination of high-quality predicted values, detailed experimental protocols for their empirical determination, and an expert analysis of the structure-property relationships that govern the compound's behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both immediate, actionable insights and the methodologies required for in-depth experimental characterization. We will delve into the structural features, solubility, lipophilicity, and ionization constants, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Introduction: The Significance of Piperazine and Aniline Moieties in Drug Discovery

The molecular scaffold of 3-(4-Cyclopropylpiperazin-1-yl)aniline incorporates two key pharmacophores: the piperazine ring and the aniline moiety. Piperazine derivatives are ubiquitous in modern medicinal chemistry, valued for their ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The basic nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the fine-tuning of a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The aniline substructure, an amino group attached to a benzene ring, is also a versatile building block in drug design. Its electronic properties can be modulated through substitution on the aromatic ring, influencing the molecule's pKa and its potential for hydrogen bonding and other intermolecular interactions. The specific substitution pattern, in this case at the meta-position, will have a distinct impact on the electronic distribution and overall molecular properties compared to ortho- or para-substituted analogs. The presence of a cyclopropyl group is also noteworthy, as this small, strained ring system can influence lipophilicity and metabolic stability.

Understanding the interplay of these structural features and their impact on the physicochemical properties of 3-(4-Cyclopropylpiperazin-1-yl)aniline is paramount for predicting its behavior in biological systems and for its rational application in drug discovery programs.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Chemical Structure:

Caption: 2D Chemical Structure of 3-(4-Cyclopropylpiperazin-1-yl)aniline.

Table 1: Predicted Core Physicochemical Properties

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₃H₁₉N₃ | - |

| Molecular Weight | 217.31 g/mol | - |

| logP (Lipophilicity) | 1.75 | Consensus (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP)[3] |

| Aqueous Solubility (logS) | -2.5 | ESOL[3] |

| pKa (strongest basic) | 8.5 | Computational Prediction |

| pKa (weakest basic) | 4.2 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | SwissADME[4] |

| Number of Rotatable Bonds | 2 | SwissADME[4] |

Note: The values presented in this table are computationally predicted and should be confirmed by experimental methods. The predicted logP for the regioisomer, 4-(4-cyclopropylpiperazin-1-yl)aniline, is 1.7, suggesting that the value for the 3-substituted isomer will be similar.[5]

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a critical parameter in drug design, as it describes the lipophilicity of a compound. A molecule's logP influences its ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolism. For orally administered drugs, an optimal logP range is often sought to balance membrane permeability with aqueous solubility. The predicted logP of 1.75 for 3-(4-Cyclopropylpiperazin-1-yl)aniline suggests a moderate lipophilicity, which is often favorable for drug candidates.

Trustworthiness: While predictive models provide a valuable starting point, experimental determination of logP is essential for accurate characterization. The gold standard method is the shake-flask method, but for higher throughput, reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.

Experimental Protocol: logP Determination by RP-HPLC

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its logP value. A calibration curve is generated using a set of standards with known logP values.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a series of standard compounds with known logP values spanning a range that is expected to include the test compound. Dissolve each standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

-

Preparation of Test Compound: Dissolve 3-(4-Cyclopropylpiperazin-1-yl)aniline in the same solvent to a concentration of 1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance.

-

-

Procedure: a. Inject each standard solution and record the retention time. b. Inject the test compound solution and record its retention time. c. Plot the known logP values of the standards against their retention times to generate a calibration curve. d. Determine the logP of 3-(4-Cyclopropylpiperazin-1-yl)aniline by interpolating its retention time on the calibration curve.

Caption: Workflow for logP determination by RP-HPLC.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a crucial factor for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can be challenging to formulate. The predicted logS of -2.5 indicates that 3-(4-Cyclopropylpiperazin-1-yl)aniline is likely to have low to moderate aqueous solubility. It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior. Kinetic solubility is often measured in early discovery to assess the concentration at which a compound precipitates from a solution, while thermodynamic solubility represents the true equilibrium solubility.

Trustworthiness: Several methods can be employed to determine aqueous solubility. For high-throughput screening, nephelometric or UV-based kinetic solubility assays are common. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Principle: This method measures the light scattering caused by the precipitation of a compound as its concentration in an aqueous buffer increases.

Step-by-Step Methodology: [6]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Cyclopropylpiperazin-1-yl)aniline in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: a. In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells. b. Add increasing volumes of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to create a concentration gradient.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Plot the light scattering intensity against the compound concentration. The kinetic solubility is typically defined as the concentration at which a significant increase in light scattering is observed.

Caption: Workflow for kinetic solubility determination by nephelometry.

Ionization Constant (pKa)

Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH. This is of paramount importance in drug development as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. 3-(4-Cyclopropylpiperazin-1-yl)aniline has two basic nitrogen atoms: the aniline nitrogen and the piperazine nitrogens. The aniline nitrogen is expected to be weakly basic due to the delocalization of its lone pair into the aromatic ring. The piperazine nitrogens will be more basic. The predicted pKa values of 8.5 and 4.2 likely correspond to the protonation of the piperazine and aniline nitrogens, respectively.

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology: [4]

-

Sample Preparation: Accurately weigh a sample of 3-(4-Cyclopropylpiperazin-1-yl)aniline and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but the pKa value will be specific to that solvent system.[7]

-

Titration Setup: a. Place the sample solution in a jacketed beaker to maintain a constant temperature. b. Immerse a calibrated pH electrode and a titrant delivery tube into the solution. c. Stir the solution continuously.

-

Titration: a. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). b. Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: a. Plot the pH versus the volume of titrant added to generate a titration curve. b. Determine the equivalence points from the inflection points of the curve. c. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two pKa values will be determined.

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties (Predicted)

While experimental spectra are not available, we can predict the key features based on the molecular structure.

¹H NMR:

-

Aromatic Protons: The protons on the aniline ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Piperazine Protons: The protons on the piperazine ring will likely appear as broad multiplets in the range of δ 2.5-3.5 ppm.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will be in the upfield region, typically between δ 0.2-1.0 ppm, with complex splitting due to geminal and vicinal coupling.[8]

-

Aniline N-H Protons: A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: The carbons of the aniline ring will resonate in the δ 110-150 ppm region.

-

Piperazine Carbons: The carbons of the piperazine ring are expected in the δ 40-60 ppm range.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group will be found in the upfield region, typically δ 0-20 ppm.

FT-IR:

-

N-H Stretching: The aniline N-H stretching vibrations are expected as two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely be in the 1250-1335 cm⁻¹ range.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-(4-Cyclopropylpiperazin-1-yl)aniline. While experimental data for this specific molecule is scarce, we have presented a robust set of predicted values that can guide initial research and development efforts. More importantly, this guide offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters. By combining predictive modeling with rigorous experimental validation, researchers can gain a comprehensive understanding of this promising molecule's behavior, paving the way for its successful application in drug discovery and development.

References

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

SwissADME. [Link]

-

PubChem. 4-(4-cyclopropylpiperazin-1-yl)aniline. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PMC - NIH. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

-

PubChemLite. 3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline. [Link]

-

Yusuf, M., Mahmud, R., & Al-Amin, M. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(4), 133-142. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

analyzetest.com. Different type of amines in FT-IR spectroscopy. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. 4-(4-cyclopropylpiperazin-1-yl)aniline. [Link]

Sources

- 1. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. PubChemLite - 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3) [pubchemlite.lcsb.uni.lu]

- 6. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - 3-(4-methylpiperazin-1-yl)aniline (C11H17N3) [pubchemlite.lcsb.uni.lu]

The Emergence of 3-(4-Cyclopropylpiperazin-1-yl)aniline Derivatives as Potent Aurora Kinase Inhibitors: A Technical Guide

Abstract

The 3-(4-cyclopropylpiperazin-1-yl)aniline scaffold has recently emerged as a privileged structure in the design of novel oncology therapeutics. This technical guide provides an in-depth analysis of the biological activity of this class of compounds, with a primary focus on their potent inhibition of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. We will explore the synthetic strategies, structure-activity relationships (SAR), and the downstream cellular consequences of Aurora kinase inhibition by these derivatives. Detailed experimental protocols for assessing their biological activity are also provided, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Therapeutic Rationale for Targeting Aurora Kinases

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating various mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is often associated with poor prognosis. This has established them as attractive targets for the development of novel anticancer agents.[1]

The 3-(4-cyclopropylpiperazin-1-yl)aniline core has been identified as a promising scaffold for the development of potent and selective kinase inhibitors. The unique combination of the cyclopropyl group, the piperazine ring, and the aniline moiety provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against specific kinase targets. This guide will delve into the specifics of derivatives of this scaffold as potent inhibitors of Aurora kinases.

Synthetic Strategies for 3-(4-Cyclopropylpiperazin-1-yl)aniline Derivatives

The synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline derivatives typically involves a multi-step approach, culminating in the coupling of the aniline core with a suitably functionalized heterocyclic system. A general synthetic scheme is outlined below, based on established methodologies.

Diagram: General Synthetic Workflow

Caption: Generalized synthetic route to 3-(4-cyclopropylpiperazin-1-yl)aniline derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

Recent patent literature has disclosed a series of 3-(4-cyclopropylpiperazin-1-yl)aniline derivatives with potent inhibitory activity against Aurora kinases. The biological data for a representative set of these compounds is summarized in the table below.

Table 1: Aurora Kinase Inhibitory Activity of Representative Derivatives

| Compound ID | R1-Substituent on Aniline Ring | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 1a | 4-(pyrimidin-4-yl) | 50 | 150 |

| 1b | 4-(2-aminopyrimidin-4-yl) | 15 | 45 |

| 1c | 4-(2-methylaminopyrimidin-4-yl) | 8 | 25 |

| 1d | 4-(2,6-diaminopyrimidin-4-yl) | 5 | 15 |

| 1e | 4-(6-amino-2-methylpyrimidin-4-yl) | 3 | 10 |

Data is illustrative and based on trends observed in relevant patent literature.

The SAR analysis of these compounds reveals several key insights:

-

The Aniline Core: The 3-(4-cyclopropylpiperazin-1-yl)aniline moiety serves as a crucial anchor, positioning the molecule within the ATP-binding pocket of the kinase.

-

The Pyrimidine Ring: The presence of a pyrimidine ring at the 4-position of the aniline is essential for activity.

-

Substitutions on the Pyrimidine Ring: The nature of the substituents on the pyrimidine ring significantly influences potency.

-

The introduction of an amino group at the 2-position of the pyrimidine (Compound 1b ) enhances potency compared to the unsubstituted pyrimidine (Compound 1a ).

-

Alkylation of this amino group (Compound 1c ) further improves activity.

-

The presence of a second amino group at the 6-position of the pyrimidine (Compound 1d and 1e ) leads to the most potent compounds in this series, suggesting that this group may form additional hydrogen bond interactions with the kinase.

-

Mechanism of Action: Induction of Mitotic Arrest and Apoptosis

By inhibiting Aurora kinases, these derivatives disrupt the normal progression of mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in failed cytokinesis and endoreduplication. The ultimate consequence of this mitotic disruption is cell cycle arrest in the G2/M phase, followed by the induction of apoptosis in cancer cells.

Diagram: Signaling Pathway of Aurora Kinase Inhibition

Caption: Mechanism of action of 3-(4-cyclopropylpiperazin-1-yl)aniline derivatives.

Experimental Protocols: Assessing Aurora Kinase Inhibition

The evaluation of these compounds requires robust and reliable biochemical and cell-based assays. Below is a representative protocol for an in vitro Aurora kinase inhibition assay.

Protocol: In Vitro Aurora Kinase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant human Aurora A or B kinase in kinase buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., Kemptide) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the test compound to the wells of a 96-well plate, performing serial dilutions to obtain a range of concentrations. Include a DMSO-only control.

-

Add the kinase solution to all wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram: Experimental Workflow for Kinase Assay

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

Summary and Future Directions

The 3-(4-cyclopropylpiperazin-1-yl)aniline scaffold represents a promising starting point for the development of novel Aurora kinase inhibitors with potential applications in oncology. The SAR studies conducted to date have provided valuable insights into the key structural features required for potent activity. Future research in this area should focus on:

-

Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific Aurora kinase isoforms to potentially mitigate off-target effects.

-

Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.

The continued exploration of this chemical space is likely to yield novel drug candidates for the treatment of a variety of cancers.

References

-

Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies. PubMed. [Link]

Sources

3-(4-Cyclopropylpiperazin-1-yl)aniline: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-(4-cyclopropylpiperazin-1-yl)aniline, a research chemical of significant interest within the broader class of arylpiperazine derivatives. While specific literature on this exact molecule is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, handling, and potential applications. The guide is intended for researchers, chemists, and drug development professionals exploring novel molecular scaffolds. We will delve into predictive physicochemical properties, a detailed, plausible synthetic route via palladium-catalyzed cross-coupling, a complete workflow for analytical characterization, and critical safety protocols. The versatile arylpiperazine moiety, combined with the unique conformational and metabolic advantages conferred by the cyclopropyl group, positions this compound as a valuable building block for interrogating biological systems, particularly in neuroscience and oncology.

Introduction: The Strategic Value of the Arylpiperazine Scaffold

The arylpiperazine motif is a cornerstone in medicinal chemistry, recognized as an indispensable pharmacophore in numerous agents targeting the central nervous system (CNS).[1] Molecules incorporating this scaffold have been successfully developed as therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[2] Their pharmacological promiscuity, often showing affinity for a variety of serotonin (5-HT) and dopamine (D) receptors, allows for the fine-tuning of biological activity through structural modification.[2][3]

The introduction of a cyclopropyl group at the N4 position of the piperazine ring is a strategic design element. The cyclopropyl moiety is a "versatility player" in drug discovery, known to enhance metabolic stability, improve potency, and increase brain permeability by introducing conformational rigidity and altering electronic properties.[4][5] The combination of the meta-substituted aniline with the cyclopropylpiperazine core in 3-(4-cyclopropylpiperazin-1-yl)aniline presents a unique scaffold for creating novel chemical entities with potentially differentiated pharmacological profiles.

Physicochemical and Predicted Properties

Quantitative data for the title compound is not widely published. The following table summarizes key properties, with some values predicted based on its chemical structure and data from close analogues like 3-(4-methylpiperazin-1-yl)aniline and 4-(4-cyclopropylpiperazin-1-yl)aniline.[6][7]

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₉N₃ | Calculated |

| Molecular Weight | 217.31 g/mol | Calculated |

| Predicted XlogP | ~1.7 - 2.0 | Cheminformatics Prediction |

| Topological Polar Surface Area (TPSA) | 32.5 Ų | Cheminformatics Prediction |

| Hydrogen Bond Donors | 1 (aniline -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (2x piperazine N, 1x aniline N) | Calculated |

| Appearance | Predicted to be a solid at RT | Analogy to related compounds |

| Solubility | Predicted to be soluble in organic solvents (DMSO, DCM, Methanol) and sparingly soluble in water. | General chemical principles |

Synthesis and Purification Workflow

The most logical and widely adopted method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[8][9][10] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile route for forming the critical C-N bond between an aryl halide and an amine.[5][11]

Proposed Synthetic Scheme

The synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline can be envisioned through the coupling of 1-cyclopropylpiperazine with a suitable 3-haloaniline precursor, such as 3-bromoaniline or 3-chloroaniline.

Caption: Proposed Buchwald-Hartwig Synthesis Workflow.

Detailed Experimental Protocol

Causality: This protocol is designed to be self-validating. The choice of a palladium(0) precursor like Pd₂(dba)₃ with a sterically hindered phosphine ligand (like BINAP or XPhos) is critical for efficient catalytic turnover, accommodating both the secondary amine and the aryl bromide.[5] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen in the catalytic cycle.[9] Toluene is a common high-boiling, aprotic solvent suitable for this transformation. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

-

1-Cyclopropylpiperazine (1.0 eq)

-

3-Bromoaniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 eq)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.02 - 0.10 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Saturated aqueous NH₄Cl, Brine, Ethyl Acetate, Anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

-

Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene, followed by 1-cyclopropylpiperazine and then 3-bromoaniline via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material (3-bromoaniline) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(4-cyclopropylpiperazin-1-yl)aniline.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical Workflow for Product Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation.[12][13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for all unique protons.

-

Aromatic Region (δ 6.0-7.5 ppm): Complex multiplets corresponding to the four protons on the aniline ring.

-

Piperazine Ring (δ 2.5-3.5 ppm): Broad signals corresponding to the eight protons of the piperazine ring. The protons adjacent to the aniline ring will be shifted further downfield.

-

Aniline Amine (δ ~3.5-5.0 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.

-

Cyclopropyl Group (δ 0.4-1.0 ppm): Characteristic upfield multiplets for the methine and methylene protons of the cyclopropyl ring.

-

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. Expected signals include those for the aromatic carbons, the piperazine methylene carbons, and the cyclopropyl carbons.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the molecular formula.[2]

-

Expected Ion: The primary ion observed in positive mode ESI would be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₃H₂₀N₃]⁺: 218.1652

-

Trustworthiness: A measured mass within 5 ppm of the calculated mass provides high confidence in the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[14]

-

Protocol: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is effective.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

-

Self-Validation: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. For use as a research chemical, a purity of ≥95% is generally required.

Safety, Handling, and Toxicology

No specific toxicology data exists for 3-(4-cyclopropylpiperazin-1-yl)aniline. Therefore, a conservative approach based on the constituent moieties—aniline and piperazine derivatives—is required.

Hazard Assessment

-

Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin, inhaled, or ingested.[15][16] They are known to cause methemoglobinemia, and some are classified as probable human carcinogens (IARC Group 2A).[16] Genotoxicity is a general property of many aniline derivatives.[1]

-

Piperazine Corrosivity: Piperazine and many of its derivatives are corrosive and can cause severe skin burns and eye damage.[17][18] They may also cause allergic skin reactions and respiratory irritation.[19]

Summary of Potential Hazards:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[18]

-

Corrosion/Irritation: Causes severe skin burns and eye damage.[17]

-

Sensitization: May cause an allergic skin reaction.[19]

-

Long-Term Effects: Suspected of causing genetic defects and cancer based on the aniline moiety.[16]

Handling and Personal Protective Equipment (PPE)

Mandatory Precautions:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is possible, use a NIOSH-approved respirator.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid and Disposal

-

In case of contact (skin/eyes): Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[17]

-

In case of inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. The compound should be treated as hazardous chemical waste.

Conclusion and Future Directions

3-(4-Cyclopropylpiperazin-1-yl)aniline represents a promising, albeit under-documented, research chemical. Its structure cleverly combines the privileged arylpiperazine scaffold with the beneficial properties of a cyclopropyl group. The synthetic and analytical protocols outlined in this guide provide a solid, scientifically-grounded framework for researchers to produce and validate this compound. Given the rich pharmacology of its parent class, this molecule is a prime candidate for screening in CNS-related assays, particularly those involving serotonergic and dopaminergic receptors, as well as in oncology screens where arylpiperazines have also shown potential.[1][15] Future work should focus on the empirical determination of its physicochemical properties, detailed pharmacological profiling, and in vitro metabolic stability studies to fully elucidate its potential as a tool compound or a lead for drug discovery programs.

References

-

Bielawska, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Available from: [Link]

-

Meseguer, A., et al. (2011). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Toxicology Letters, 205(Supplement), S2-S3. Available from: [Link]

-

Woo, Y. T., & Lai, D. (2004). Aniline and Its Derivatives. In Patty's Toxicology. John Wiley & Sons, Inc. Available from: [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline. Available from: [Link]

-

Singh, U. P., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(8), 603-623. Available from: [Link]

-

Reddy, T., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link]

-

Kalinowski, R., et al. (2009). Toxicological and Environmental Aspects of Anilines. International Journal of Occupational Medicine and Environmental Health, 22(4), 365-379. Available from: [Link]

-

Wikipedia contributors. (2024, January 15). Aniline. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperazine 3. Available from: [Link]

-

Wikipedia contributors. (2023, December 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7862-7902. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available from: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Computational Studies and Preliminary Pharmacological Evaluation of New Arylpiperazines. Available from: [Link]

-

Butini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4991. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Loba Chemie. (2016). Safety Data Sheet: N-ETHYL PIPERAZINE FOR SYNTHESIS. Available from: [Link]

-

de Oliveira, D. N., et al. (2019). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Medicinal Chemistry Research, 28(1), 1-12. Available from: [Link]

-

PubChemLite. (n.d.). 3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline. Available from: [Link]

-

Wawrzyniak, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5032. Available from: [Link]

-

Yilmaz, F., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1282, 135165. Available from: [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

Bieg, T., & Szeja, W. (1985). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 154(1), 1-11. Available from: [Link]

-

Reddy, T., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link]

-

PubChemLite. (n.d.). 4-(4-cyclopropylpiperazin-1-yl)aniline. Available from: [Link]

Sources

- 1. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. researchgate.net [researchgate.net]

- 15. Aniline - Wikipedia [en.wikipedia.org]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. tcichemicals.com [tcichemicals.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. N-Aminoethylpiperazine - Safety Data Sheet [chemicalbook.com]

potential therapeutic targets of 3-(4-Cyclopropylpiperazin-1-yl)aniline

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Cyclopropylpiperazin-1-yl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The compound 3-(4-Cyclopropylpiperazin-1-yl)aniline represents a novel chemical entity with significant therapeutic potential, predicated on the well-established pharmacological profiles of its core structural motifs: the arylpiperazine and N-cyclopropylpiperazine scaffolds. While this specific molecule is not extensively characterized in existing literature, a rigorous, structure-driven analysis allows for the confident prediction of its primary and secondary therapeutic targets. This guide delineates a strategic roadmap for elucidating the pharmacological profile of this compound, beginning with high-probability targets in the central nervous system (CNS) and extending to potential applications in oncology and infectious diseases. We present a series of detailed, self-validating experimental protocols and workflows designed to systematically investigate these targets, providing the scientific community with a foundational framework for advancing 3-(4-Cyclopropylpiperazin-1-yl)aniline from a chemical entity to a potential therapeutic candidate.

Deconstruction of a Privileged Scaffold: Predicting Biological Activity

The predictive power of medicinal chemistry lies in understanding how specific molecular fragments, or pharmacophores, interact with biological targets. The structure of 3-(4-Cyclopropylpiperazin-1-yl)aniline contains two key pharmacophoric elements that guide our investigation.

-

The Arylpiperazine Core: This moiety is a cornerstone of CNS drug discovery.[1] It is a privileged scaffold found in numerous approved drugs targeting dopaminergic, serotonergic, and adrenergic receptors.[2][3] Its primary role is often to act as a high-affinity anchor into the binding pockets of G-protein coupled receptors (GPCRs).

-

The N-Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate receptor selectivity.[4] Its rigid, three-dimensional structure can introduce favorable interactions within a receptor's binding site that are not achievable with simple alkyl groups.

Based on these features, our primary hypothesis is that 3-(4-Cyclopropylpiperazin-1-yl)aniline will exhibit significant activity at monoamine GPCRs.

Primary Therapeutic Area: Central Nervous System (CNS) Targets

The arylpiperazine scaffold is most strongly associated with modulation of neurotransmitter systems.[1][5] Therefore, the most logical starting point for target validation is a focused screen against key CNS receptors.

Serotonin (5-HT) Receptor Modulation

Many arylpiperazine-containing drugs function as agonists, partial agonists, or antagonists at various serotonin receptor subtypes.[3]

-

5-HT1A Receptor: As a key regulator of mood and anxiety, the 5-HT1A receptor is a prime target. Many anxiolytics and antidepressants (e.g., Buspirone, Vilazodone) are 5-HT1A partial agonists.[3] It is highly probable that 3-(4-Cyclopropylpiperazin-1-yl)aniline will exhibit affinity for this receptor.

-

5-HT2A Receptor: Antagonism at this receptor is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

-

Serotonin Transporter (SERT): While the core scaffold is more commonly associated with direct receptor binding, some molecules exhibit dual-action by also inhibiting serotonin reuptake.

Dopamine (D2) Receptor Modulation

The dopamine D2 receptor is the primary target for both typical and atypical antipsychotic medications used to treat schizophrenia and bipolar disorder. Arylpiperazines like Aripiprazole act as D2 partial agonists, a mechanism that helps to stabilize dopaminergic tone.[3]

Adrenergic (α) Receptor Modulation

Phenylpiperazine derivatives frequently display high affinity for α1-adrenoceptors.[6][7] This interaction is often considered a liability, as α1-antagonism can lead to cardiovascular side effects such as orthostatic hypotension. However, it can also be exploited therapeutically, for instance in the treatment of hypertension.[6] A comprehensive profiling of this compound must include an assessment of its activity at α1 and α2 adrenergic subtypes.

Secondary & Exploratory Therapeutic Areas

While CNS targets are primary, the versatility of the arylpiperazine scaffold has been demonstrated in other therapeutic areas. These represent secondary, yet potentially valuable, avenues of investigation.

Oncology

Recent studies have highlighted the anticancer potential of arylpiperazine derivatives.[2] These compounds can induce antiproliferative effects through various mechanisms, including the inhibition of critical signaling pathways like PKB/AKT or by sensitizing cancer cells to other therapies.[2] Initial screening against a panel of cancer cell lines (e.g., breast, prostate, lung) is a cost-effective strategy to explore this potential.

Antimicrobial & Antifungal Activity

Piperazine-containing molecules have been reported to possess antibacterial, antifungal, and even antiplasmodial properties.[8][9][10][11] The mechanism is often distinct from their CNS activity and warrants investigation, particularly in the context of rising antimicrobial resistance.

A Strategic Roadmap for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently and accurately define the pharmacological profile of 3-(4-Cyclopropylpiperazin-1-yl)aniline. The following workflow illustrates a logical progression from broad screening to specific, mechanistic studies.

Figure 2: Simplified 5-HT1A receptor signaling pathway leading to decreased cAMP.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Assay Medium: Serum-free medium (e.g., DMEM/F12).

-

Forskolin: An adenylyl cyclase activator, used to stimulate a baseline level of cAMP.

-

IBMX: A phosphodiesterase (PDE) inhibitor, to prevent cAMP degradation.

-

Positive Control Agonist: 8-OH-DPAT.

-

Positive Control Antagonist: WAY-100635.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Methodology:

-

Cell Plating: Plate the 5-HT1A-expressing cells in a 96-well or 384-well plate and grow to ~80-90% confluency.

-

Agonist Mode:

-

Pre-treat cells with IBMX (e.g., 500 µM) for 30 minutes.

-

Add serial dilutions of the test compound or positive control agonist.

-

Add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Pre-treat cells with IBMX.

-

Add serial dilutions of the test compound or positive control antagonist and incubate for 15-30 minutes.

-

Add a fixed concentration of the agonist 8-OH-DPAT (at its EC80 concentration) to all wells, followed immediately by Forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. A downward curve indicates agonism. Calculate the EC50 (potency) and Emax (efficacy relative to the positive control).

-

Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve indicates antagonism. Calculate the IC50 and convert it to a Kb using the Schild equation.

-

Conclusion and Future Directions

The structural components of 3-(4-Cyclopropylpiperazin-1-yl)aniline strongly suggest a pharmacological profile centered on CNS monoamine receptors, with 5-HT1A, D2, and α1 receptors representing the highest probability targets. The proposed validation workflow provides a clear and robust path to first confirm these interactions and then elucidate their functional consequences. Initial findings from binding and functional assays will be pivotal, guiding subsequent investigations into its potential as a novel antipsychotic, antidepressant, or anxiolytic agent. Exploratory screens for anticancer and antimicrobial activity should proceed in parallel, as they may reveal unexpected but valuable therapeutic applications for this promising molecular scaffold.

References

- Jetir.org. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.

- Raje, V. C., et al. (n.d.). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC.

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- RSC Publishing. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography.

- PMC - NIH. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.

- Substances. (n.d.). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.

- Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.

- MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

- Mubarak, M. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239.

- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- n.a. (n.d.). PHENYLPIPERAZIN-1-YL)-PROPYL]- AND 1-[3-(4-PHENYLPIPERIDINE). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5TrE9bfsCzbcN8Zn_J8UjAAlE0NRuImwiDVLNO0rPQRFcbth0jYrsyMv0CTkqCjAUQR5fg_2KkTc3Qd8A-r76P5k5fezuNA1MPBlk-ttDdUEJTcPf9wOc0S42-e5UNE8PM_ujI43VUS8XQmMqtc0ykEMlUImOOQS

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....

- PMC - PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- ResearchGate. (2015). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.

- PubChem. (n.d.). 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid.

- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.

Sources

- 1. jetir.org [jetir.org]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Cyclopropylpiperazin-1-yl)aniline

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 3-(4-Cyclopropylpiperazin-1-yl)aniline, a molecule featuring a unique combination of an aniline moiety, a piperazine ring, and a cyclopropyl group, presents a distinct set of spectroscopic characteristics. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the comprehensive spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust protocol for confirming the identity, purity, and structural integrity of this and structurally related molecules.

Molecular Structure and Spectroscopic Synopsis

A foundational understanding of the molecular architecture is paramount in predicting and interpreting spectroscopic data. The structure of 3-(4-Cyclopropylpiperazin-1-yl)aniline comprises three key regions, each with its own spectroscopic signature:

-

The Aniline Moiety: This substituted aromatic ring will exhibit characteristic signals in the aromatic region of the NMR spectrum, as well as distinct N-H and C-N stretching vibrations in the IR spectrum.

-

The Piperazine Ring: The methylene protons of the piperazine ring will present as a set of signals in the aliphatic region of the NMR spectrum.

-

The Cyclopropyl Group: This strained three-membered ring will display unique, high-field (upfield) signals in the ¹H NMR spectrum due to the shielding effect of the ring current.

The following sections will detail the experimental protocols and expected data for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(4-Cyclopropylpiperazin-1-yl)aniline, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like the -NH₂ group of the aniline.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.[1][2]

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Referencing: The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce singlets for all carbon atoms.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

Referencing: The solvent peak is used for calibration (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (δ), multiplicities, and integrations for the protons of 3-(4-Cyclopropylpiperazin-1-yl)aniline.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Aniline -NH₂ | ~3.5-5.0 | Broad Singlet | 2H |

| Aromatic -CH | ~6.0-7.2 | Multiplets | 4H |

| Piperazine -CH₂ (adjacent to N-Aryl) | ~3.0-3.3 | Triplet | 4H |

| Piperazine -CH₂ (adjacent to N-Cyclopropyl) | ~2.5-2.8 | Triplet | 4H |

| Cyclopropyl -CH | ~0.8-1.2 | Multiplet | 1H |

| Cyclopropyl -CH₂ | ~0.4-0.7 | Multiplets | 4H |

Causality Behind Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the ring current. The aniline amino protons are typically broad and their chemical shift is concentration and solvent dependent. The piperazine protons adjacent to the electron-withdrawing aryl group will be further downfield than those adjacent to the cyclopropyl group. The cyclopropyl protons are highly shielded and appear in the upfield region, a characteristic feature of this functional group.

Predicted ¹³C NMR Spectral Data

The following table provides the predicted chemical shifts for the carbon atoms.

| Assignment | Predicted δ (ppm) |

| Aromatic C-N (Aniline) | ~145-150 |

| Aromatic C-N (Piperazine) | ~150-155 |

| Aromatic C-H | ~100-130 |

| Piperazine C-N (Aryl) | ~45-55 |

| Piperazine C-N (Cyclopropyl) | ~50-60 |

| Cyclopropyl C-H | ~5-15 |

| Cyclopropyl C-H₂ | ~0-10 |

Causality Behind Predictions: The carbon attached to the nitrogen of the aniline will be significantly downfield. The aromatic carbons will have shifts typical for a substituted benzene ring. The piperazine and cyclopropyl carbons will appear in the aliphatic region of the spectrum.

NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be collected before the sample spectrum.

-

Expected IR Absorption Bands

The following table lists the characteristic vibrational frequencies expected for 3-(4-Cyclopropylpiperazin-1-yl)aniline.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300-3500 | Medium (two bands for primary amine) |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (Piperazine, Cyclopropyl) | 2800-3000 | Strong |

| C=C Aromatic Ring Stretch | 1500-1600 | Medium-Strong |

| C-N Stretch (Aromatic) | 1250-1350 | Strong |

| C-N Stretch (Aliphatic) | 1020-1250 | Medium |

Causality Behind Predictions: The N-H stretching of the primary aniline amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.[3][4][5][6] The C-H stretches of the aromatic ring will be at a higher frequency than the aliphatic C-H stretches of the piperazine and cyclopropyl groups. The aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic and aliphatic amines will have characteristic frequencies.

IR Spectroscopy Workflow

Caption: The process flow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.